molecular formula C20H24N2O2 B11979220 Quinact

Quinact

Cat. No.: B11979220
M. Wt: 324.4 g/mol
InChI Key: LOUPRKONTZGTKE-LHFMAAMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinact refers to a therapeutic regimen combining quinine (a natural alkaloid) with clindamycin (a lincosamide antibiotic), primarily used as a second-line treatment for uncomplicated Plasmodium falciparum malaria after failure of first-line artemisinin-based combination therapies (ACTs) . Developed to address rising resistance to monotherapies, this compound leverages quinine’s rapid parasiticidal activity and clindamycin’s inhibition of apicoplast synthesis in malaria parasites.

Properties

IUPAC Name

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19?,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUPRKONTZGTKE-LHFMAAMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

Quinidine has a wide range of scientific research applications.

Comparison with Similar Compounds

Efficacy Against Uncomplicated Malaria

This compound has been directly compared to ACTs (e.g., artemether-lumefantrine, dihydroartemisinin-piperaquine) in multiple trials:

Parameter This compound (Quinine + Clindamycin) ACTs (e.g., Artesunate Combinations) References
PCR-Corrected ACPR* (28-day) 44% (Kenyan children) 97% (Kenyan children)
Parasite Clearance Time Slower (~48–72 hours) Faster (<24–48 hours)
Early Treatment Failure Higher risk Negligible
Re-treatment Efficacy Similar to alternative ACTs Superior in first-line use

*ACPR: Adequate Clinical and Parasitological Response.

  • Key Findings :
    • In primary treatment, this compound underperforms ACTs due to slower parasite clearance and higher treatment failure rates .
    • When used as a rescue therapy after ACT failure, this compound showed comparable efficacy to alternative ACTs but with a higher burden of adverse events .

Resistance and Operational Challenges

  • This compound: No widespread resistance reported, but its utility is constrained by operational challenges (e.g., 7-day dosing schedule vs. 3-day ACTs) . Limited to second-line use due to inferior efficacy in high-transmission regions .
  • ACTs: Remain first-line per WHO guidelines (since 2001) due to rapid action and high efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.